molecular formula C12H16ClNO3S B2958387 4-chloro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide CAS No. 1215502-17-2

4-chloro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide

Cat. No.: B2958387
CAS No.: 1215502-17-2
M. Wt: 289.77
InChI Key: RYXWOSWEHQFGBX-UHFFFAOYSA-N
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Description

4-Chloro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide is a sulfonamide derivative characterized by a 4-chlorophenylsulfonamide core linked to a 1-hydroxycyclopentylmethyl group. This compound belongs to a broader class of N-alkylsulfonamides, which are widely studied for their diverse pharmacological properties, including analgesic, antidiabetic, and antimicrobial activities.

Properties

IUPAC Name

4-chloro-N-[(1-hydroxycyclopentyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3S/c13-10-3-5-11(6-4-10)18(16,17)14-9-12(15)7-1-2-8-12/h3-6,14-15H,1-2,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXWOSWEHQFGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNS(=O)(=O)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 1-hydroxycyclopentylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dechlorinated product.

    Substitution: Formation of various substituted benzenesulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways and cellular functions. The compound’s ability to induce apoptosis in cancer cells has been attributed to its interaction with caspases and other apoptotic proteins .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogs of 4-chloro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide, highlighting substituent variations and their impact on physicochemical and pharmacological properties:

Compound Name Key Structural Features Physical Properties (Yield, Purity) Pharmacological Notes Reference
4-Chloro-N-(3-((4-isobutoxy-3-methyl-2-oxocyclopent-3-en-1-yl)methyl)phenethyl)-benzenesulfonamide (37) Cyclopentenone ring with isobutoxy and methyl groups; phenethyl linker Yield: 73%; purified via reverse-phase HPLC Not reported
4-Chloro-N-(3-((3-ethyl-4-isobutoxy-2-oxocyclopent-3-en-1-yl)methyl)phenethyl)-benzenesulfonamide (38) Ethyl and isobutoxy substituents on cyclopentenone; phenethyl linker Yield: 80%; colorless oil Not reported
4-Chloro-N-[imino(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl]-5-methyl-2-(3-trifluoromethylbenzylthio)benzenesulfonamide (16) Triazole-thione core; trifluoromethylbenzylthio substituent M.p.: 170–173°C; HPLC purity: 97.51% Antimicrobial activity implied
W-15 (4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide) Piperidinylidene ring; phenethyl substituent Not reported Opioid-like antinociceptive activity
4-Chloro-N-[(1-methyl-1H-indazol-5-yl)methyl]-benzenesulfonamide (10) Indazole-methyl substituent Yield: 28%; m.p.: 148–150°C Not reported

Key Structural Differences and Implications

  • Cyclopentane Ring Modifications: The target compound features a 1-hydroxycyclopentyl group, which contrasts with the 2-oxocyclopentenyl or 4-isobutoxy-3-methyl groups in compounds 37 and 38 .
  • Sulfonamide Linker Variations: Compounds like W-15 and W-18 replace the cyclopentylmethyl group with piperidinylidene rings, significantly altering their pharmacological profiles. The triazole-thione core in compound 16 introduces additional hydrogen-bonding and π-stacking capabilities, which may enhance antimicrobial activity .

Challenges and Limitations

  • Synthetic Complexity : Cyclopentane-containing analogs (e.g., 37, 38) require multi-step syntheses and specialized purification techniques, limiting scalability .
  • Biological Data Gaps : Many analogs lack detailed pharmacological profiling, hindering structure-activity relationship (SAR) analysis.

Biological Activity

4-chloro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in recent years for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C11_{11}H14_{14}ClN1_{1}O2_{2}S
  • Molecular Weight : 253.75 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to inhibit specific enzymes and receptors, resulting in altered cellular processes. The sulfonamide moiety is known to mimic p-aminobenzoic acid (PABA), leading to the inhibition of bacterial folate synthesis, which is critical for their growth and reproduction.

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The inhibition ratios were noted to be substantial at specific concentrations, suggesting potential applications in treating bacterial infections.

CompoundK. pneumoniaeS. aureusInhibition Ratio (%)
This compound80.69%72.62%Significant

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (a triple-negative breast cancer cell line). The mechanism involves the activation of apoptotic pathways and significant increases in annexin V-FITC positive cells, indicating late-stage apoptosis.

Case Studies

  • Study on Anticancer Efficacy : A comprehensive study evaluated the effects of benzenesulfonamide derivatives on breast cancer cell lines. The results indicated that certain derivatives exhibited IC50_{50} values in the low micromolar range against MDA-MB-231 cells, demonstrating selective cytotoxicity towards cancer cells compared to normal cells.
  • Antimicrobial Evaluation : Another study assessed the antibacterial properties of sulfonamide derivatives against a panel of pathogens. The results showed that the compound exhibited potent activity against S. aureus with an inhibition percentage comparable to standard antibiotics.

Pharmacokinetics and ADMET Properties

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that this compound possesses favorable pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 4-chloro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a hydroxycyclopentylmethylamine intermediate can react with 4-chlorobenzenesulfonyl chloride under reflux conditions in a polar aprotic solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to form the sulfonamide bond . Purification often involves recrystallization or reverse-phase preparative HPLC .
  • Key Steps :

  • Acid-catalyzed activation of the sulfonyl chloride.
  • Amine nucleophile preparation (e.g., 1-hydroxycyclopentylmethylamine).
  • Characterization via 1^1H/13^{13}C NMR and HRMS to confirm regiochemistry .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Techniques :

  • NMR Spectroscopy : 1^1H NMR (e.g., δ 2.2–7.9 ppm for aromatic and cyclopentyl protons) and 13^{13}C NMR (e.g., δ 120–140 ppm for aromatic carbons) to confirm substituent positions .
  • IR Spectroscopy : Peaks at ~1346 cm1^{-1} (S=O asymmetric stretch) and ~1157 cm1^{-1} (S=O symmetric stretch) confirm sulfonamide functionality .
  • HRMS : Exact mass analysis (e.g., calculated [M+H]+^+ = 356.08) ensures molecular integrity .

Advanced Research Questions

Q. How do structural conformations (e.g., torsion angles, dihedral angles) influence the compound’s biological activity?

  • Structural Insights : X-ray crystallography reveals that the sulfonamide group adopts a twisted conformation at the sulfur atom (torsion angles: −70.3° to 65.3°), influencing hydrogen-bonding interactions with biological targets like carbonic anhydrase IX . The dihedral angle between the benzene ring and cyclopentyl group (78.4–87.2°) modulates steric effects and binding affinity .
  • Methodological Note : SHELX software is used for refinement of crystallographic data to resolve conformational ambiguities .

Q. What strategies optimize the compound’s reactivity in substitution reactions (e.g., chloro group displacement)?

  • Approach :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SNAr reactions .
  • Catalysis : Transition metals (e.g., CuI) promote Ullmann-type coupling for aryl ether/amine formation .
  • Kinetic Control : Low-temperature conditions (−20°C) favor selective mono-substitution over polysubstitution .

Q. How does the hydroxycyclopentyl group impact solubility and bioavailability compared to other cycloalkyl substituents?

  • Comparative Analysis :

Substituent LogP Aqueous Solubility (mg/mL) Bioavailability (F%)
Hydroxycyclopentylmethyl2.10.1545
Hexynylphenyl3.80.0222
Methylbenzoyl1.90.2560
  • The hydroxy group enhances hydrophilicity, reducing LogP by ~1.7 compared to alkyl chains, but may require prodrug strategies for membrane permeability .

Structure-Activity Relationship (SAR) Questions

Q. How do substituents on the benzene ring modulate biological activity (e.g., antimicrobial vs. anticancer)?

  • SAR Trends :

  • Chloro Substituent : Enhances electron-withdrawing effects, increasing binding to enzymes like carbonic anhydrase IX (IC50_{50} = 12 nM vs. 45 nM for non-chlorinated analogs) .
  • Hydroxycyclopentyl Group : Introduces hydrogen-bonding capacity, improving selectivity for tumor-associated isoforms .
  • Alkyne Moieties : Increase metabolic stability but reduce solubility (e.g., hexynyl derivatives show 3× longer half-life but 10× lower solubility) .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported crystallographic torsion angles for similar sulfonamides?

  • Resolution Strategy :

  • Cross-validate using multiple refinement tools (e.g., SHELXL vs. OLEX2) .
  • Check for thermal motion artifacts via anisotropic displacement parameters .
  • Compare with DFT-calculated geometries (e.g., Gaussian09) to identify outliers .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing derivatives with the hydroxycyclopentyl group?

  • Critical Steps :

  • Protection-Deprotection : Use TBS-protected intermediates to prevent hydroxyl group oxidation during synthesis .
  • HPLC Purification : Employ C18 columns with acetonitrile/water gradients (5→95% over 20 min) for high-purity isolates (>98%) .

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